R(+)-6-Bromo-APB hydrobromide is a chemical compound categorized as a substituted benzofuran derivative. It is recognized for its role as a dopamine receptor agonist, particularly affecting the D1 dopamine receptor. The chemical formula for R(+)-6-Bromo-APB hydrobromide is C19H21Br2NO2, and it has a molecular weight of approximately 455.18 g/mol. This compound is notable for its potential applications in pharmacological research, particularly in studies related to dopamine signaling pathways and neuropharmacology .
R(+)-6-Bromo-APB hydrobromide is a chemical compound belonging to the class of 1H-3-benzazepines. While its exact mechanisms of action are still under investigation, research suggests it interacts with the dopamine system in the brain []. This has made it a subject of interest for scientific studies focusing on dopamine-related functions.
R(+)-6-Bromo-APB hydrobromide exhibits properties of a dopamine receptor agonist, particularly for the D1 subtype [, ]. Dopamine receptors are involved in various neurological processes, including motor control, reward, and motivation. Studies suggest R(+)-6-Bromo-APB hydrobromide may activate these receptors, potentially influencing these processes [].
Due to its potential dopamine receptor activity, R(+)-6-Bromo-APB hydrobromide has been used in animal models to study dopamine function. For instance, research has explored its effects on locomotor activity in rodents, which can be a behavioral indicator of dopamine signaling [].
The biological activity of R(+)-6-Bromo-APB hydrobromide has garnered attention due to its agonistic effects on dopamine receptors. It has been shown to increase the expression of micro-opioid receptor mRNA in neuronal tissues, indicating its potential influence on pain modulation and reward pathways. Furthermore, its empathogenic properties suggest that it may enhance emotional connectivity and social interaction, akin to other psychoactive substances like 6-(2-aminopropyl)benzofuran (6-APB) .
The synthesis of R(+)-6-Bromo-APB hydrobromide typically involves the bromination of 6-(2-aminopropyl)benzofuran derivatives. A common method includes refluxing 3-bromophenol with bromoacetaldehyde diethylacetal in the presence of sodium hydride to yield intermediates that are subsequently processed through column chromatography. The final product is obtained through reductive amination followed by salt formation with hydrobromic acid .
R(+)-6-Bromo-APB hydrobromide has several applications in scientific research:
Research indicates that R(+)-6-Bromo-APB hydrobromide interacts with various neurotransmitter systems beyond dopamine, including serotonin and norepinephrine pathways. It acts as a releasing agent for these monoamines, which may contribute to its psychoactive effects. Additionally, studies have explored its interactions with other pharmacological agents, providing insights into its potential combinatory effects in therapeutic settings .
R(+)-6-Bromo-APB hydrobromide shares structural similarities with several other compounds in the substituted benzofuran and phenethylamine classes. Here are some notable comparisons:
| Compound Name | Similarities | Unique Features |
|---|---|---|
| 6-(2-Aminopropyl)benzofuran (6-APB) | Empathogenic properties; similar structure | Higher selectivity for serotonin receptors |
| 5-(2-Aminopropyl)benzofuran (5-APB) | Structural isomer; similar psychoactive effects | Different receptor binding profiles |
| 3,4-Methylenedioxymethamphetamine (MDMA) | Psychoactive effects; serotonin release | Distinct mechanism of action and receptor affinity |
| 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) | Phenethylamine class; empathogenic effects | More pronounced hallucinogenic properties |
R(+)-6-Bromo-APB hydrobromide's unique profile lies in its selective action on dopamine receptors and its potential dual action as both a releasing agent and an agonist at specific serotonin receptors, distinguishing it from other compounds in its class .
R(+)-6-Bromo-APB hydrobromide is systematically named as (5R)-9-bromo-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol hydrobromide. Its structure features a tetrahydrobenzazepine core with stereochemical specificity at the C5 position (R-configuration). Key functional groups include:
The compound’s structure is depicted by the SMILES string Br[H].Oc1cc2[C@H](CN(CCc2c(Br)c1O)CC=C)c3ccccc3 and InChI identifier CTAUBYSSTAODOD-PKLMIRHRSA-N.
This compound is distinct from its S(-)-enantiomer, which retains D1 receptor selectivity but exhibits partial agonist activity.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₁Br₂NO₂ | |
| Molecular Weight | 455.18–455.19 g/mol | |
| Hydrogen Bond Acceptors | 3 | |
| Hydrogen Bond Donors | 3 |
The molecular weight accounts for the hydrobromide salt, which adds 79.904 g/mol (HBr) to the free base.
R(+)-6-Bromo-APB hydrobromide exists as a crystalline solid with well-defined structural characteristics. The compound exhibits the molecular formula C₁₉H₂₁Br₂NO₂ with a molecular weight of 455.18-455.2 g/mol [1] [2] [3]. The systematic International Union of Pure and Applied Chemistry name for this compound is (5R)-9-bromo-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide [1] [4].
The crystallographic identity is firmly established through its Chemical Abstracts Service registry number 139689-19-3 [1] [2] [3] and the International Chemical Identifier Key CTAUBYSSTAODOD-PKLMIRHRSA-N [1] [3]. The compound features a distinctive seven-membered azepine ring fused to a benzene moiety, consistent with the 1H-3-benzazepine structural class [4].
Table 1: Fundamental Crystallographic Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₉H₂₁Br₂NO₂ | [1] [2] [3] |
| Molecular Weight (g/mol) | 455.18 - 455.2 | [1] [2] [3] |
| CAS Number | 139689-19-3 | [1] [2] [3] |
| Physical State | Solid powder | [4] [5] |
| Crystal Appearance | Off-white | [5] [6] |
| Stereochemical Configuration | R-configuration at C5 position | [4] |
The solid-state stability characteristics of R(+)-6-Bromo-APB hydrobromide indicate robust structural integrity under appropriate storage conditions. The compound maintains its crystalline form when stored at controlled temperatures between 2-8°C [5] [6]. Extended stability studies demonstrate that the compound remains structurally intact for weeks when maintained at 0-4°C and for 1-2 years at -20°C [7] [8].
Table 2: Computed Molecular Descriptors
| Descriptor | Value | Reference |
|---|---|---|
| Hydrogen Bond Donor Count | 3 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Exact Mass (Da) | 454.99185 | [1] |
| Monoisotopic Mass (Da) | 452.99390 | [1] |
| Heavy Atom Count | 24 | [9] |
The crystallographic structure reveals hydroxyl groups positioned at the 7 and 8 positions of the benzazepine framework, a bromine substituent at position 6, and an allyl side chain at position 3 [4]. This specific substitution pattern contributes to the compound's distinctive physicochemical properties and stereochemical specificity in receptor interactions [4].
The solubility characteristics of R(+)-6-Bromo-APB hydrobromide demonstrate significant variation across different solvent systems, reflecting the compound's amphiphilic nature derived from its organic benzazepine core and ionic hydrobromide salt formation.
Table 3: Solubility Profile in Organic Solvents
| Solvent System | Solubility Description | Temperature | Reference |
|---|---|---|---|
| Dimethyl sulfoxide (DMSO) | Soluble | Room temperature | [11] |
| Ethanol | Soluble | Room temperature | [5] [6] |
| Methanol | Expected soluble | Room temperature | [12] |
| Water (hydrobromide salt) | Enhanced solubility | 25°C | |
| General organic solvents | Variable | Room temperature |
The compound exhibits excellent solubility in dimethyl sulfoxide, a finding consistently reported across multiple analytical characterizations [11]. This high solubility in DMSO facilitates the preparation of stock solutions for research applications and analytical procedures. Similarly, ethanol serves as an effective solvent for R(+)-6-Bromo-APB hydrobromide, providing an alternative preparation medium for experimental protocols [5] [6].
The hydrobromide salt formation significantly enhances the aqueous solubility characteristics compared to the free base form. This ionic enhancement is attributed to the presence of the bromide counterion, which facilitates hydrogen bonding and ionic interactions with water molecules . The improved aqueous solubility profile makes the compound more amenable to biological applications and reduces the necessity for organic co-solvents in physiological studies.
Methanol demonstrates favorable dissolution characteristics for R(+)-6-Bromo-APB hydrobromide, as evidenced by studies with structurally similar compounds in this chemical class [12]. The polar protic nature of methanol provides an effective solvation environment for both the organic benzazepine framework and the ionic hydrobromide component.
The solubility behavior in other organic solvents exhibits considerable variability depending on their polarity and hydrogen bonding capacity . Non-polar solvents typically show limited dissolution capacity, while polar aprotic and protic solvents generally provide more favorable solubilization conditions.